molecular formula C6H11NO3 B14770175 Ethyl N-(ethoxycarbonyl)formimidate

Ethyl N-(ethoxycarbonyl)formimidate

Cat. No.: B14770175
M. Wt: 145.16 g/mol
InChI Key: GFZDPFFFELGNRG-FNORWQNLSA-N
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Description

Ethyl N-(ethoxycarbonyl)formimidate is an organic compound with the molecular formula C6H11NO3. It is a nitrogen-containing compound that serves as a building block in organic synthesis. This compound is known for its reactivity and versatility in forming various derivatives, making it valuable in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(ethoxycarbonyl)formimidate can be synthesized through the reaction of ethyl formimidate with ethyl chloroformate. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

HC(=NH)OC2H5 + ClCOOC2H5C6H11NO3 + HCl\text{HC(=NH)OC2H5 + ClCOOC2H5} \rightarrow \text{C6H11NO3 + HCl} HC(=NH)OC2H5 + ClCOOC2H5→C6H11NO3 + HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts such as copper or silver can enhance the reaction efficiency and reduce the formation of byproducts.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(ethoxycarbonyl)formimidate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it hydrolyzes to form ethyl formate and formamidine.

    Condensation: It can react with amines to form amidines.

    Cyclization: It participates in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acid/base solutions.

    Condensation: Amines, often under mild heating.

    Cyclization: Catalysts such as copper or silver, and sometimes under reflux conditions.

Major Products

    Hydrolysis: Ethyl formate and formamidine.

    Condensation: Various amidines depending on the amine used.

    Cyclization: Heterocyclic compounds like imidazoles and triazines.

Scientific Research Applications

Ethyl N-(ethoxycarbonyl)formimidate is used in various scientific research applications:

    Chemistry: As a building block for synthesizing heterocyclic compounds and other nitrogen-containing molecules.

    Biology: In the synthesis of biologically active molecules, such as nucleoside analogs.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds, including antiviral and antifungal agents.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl N-(ethoxycarbonyl)formimidate involves its reactivity with nucleophiles. The compound’s formimidate group is highly reactive, allowing it to form stable intermediates with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where the formimidate group acts as a key intermediate in forming new bonds and structures.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl formimidate
  • Methyl N-(ethoxycarbonyl)formimidate
  • Ethyl N-(carbamoyl)formimidate

Uniqueness

This compound is unique due to its specific reactivity profile, which allows for the formation of a wide range of derivatives. Its ethoxycarbonyl group provides additional stability and reactivity compared to similar compounds, making it particularly valuable in synthetic chemistry.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

ethyl (1E)-N-ethoxycarbonylmethanimidate

InChI

InChI=1S/C6H11NO3/c1-3-9-5-7-6(8)10-4-2/h5H,3-4H2,1-2H3/b7-5+

InChI Key

GFZDPFFFELGNRG-FNORWQNLSA-N

Isomeric SMILES

CCO/C=N/C(=O)OCC

Canonical SMILES

CCOC=NC(=O)OCC

Origin of Product

United States

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